molecular formula C13H11FN6O2S B363479 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 562866-60-8

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B363479
CAS No.: 562866-60-8
M. Wt: 334.33g/mol
InChI Key: VYXNUUXOJUMONB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide begins with its comprehensive nomenclature analysis and database registration. According to PubChem database records, this compound carries the unique identifier CID 858892 and is officially designated with the IUPAC name 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The molecular formula C₁₃H₁₁FN₆O₂S indicates a complex structure containing carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms, reflecting the multi-heterocyclic nature of this pharmaceutical intermediate.

The InChI (International Chemical Identifier) string provides a machine-readable representation: InChI=1S/C13H11FN6O2S/c1-8-6-11(17-22-8)15-12(21)7-23-13-16-18-19-20(13)10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,15,17,21). This standardized identifier enables precise compound recognition across chemical databases and facilitates computational studies. The corresponding InChI Key VYXNUUXOJUMONB-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searching and molecular identification.

The canonical SMILES notation CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F provides a linear representation of the molecular structure, clearly delineating the connectivity between the methylisoxazole ring, acetamide linker, sulfur bridge, and fluorinated phenyltetrazole moiety. This systematic notation enables computational modeling and automated structure generation for further theoretical investigations.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6O2S/c1-8-6-11(17-22-8)15-12(21)7-23-13-16-18-19-20(13)10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,15,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXNUUXOJUMONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321987
Record name 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

562866-60-8
Record name 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 5-methylisoxazole-3-carboxylic acid under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro group if present in derivatives of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide through various in vitro assays. For instance, a study demonstrated that derivatives of similar tetrazole compounds exhibited significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Research indicates that derivatives containing thiol groups, similar to this compound, possess activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. Such inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation . Experimental validation through molecular docking studies supports these findings.

Case Study 1: Anticancer Screening

A comprehensive study involving a series of tetrazole derivatives was conducted to evaluate their anticancer properties. The study utilized several human cancer cell lines and assessed the compounds' efficacy using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AA54912.5
Compound BMCF715.0
Compound CHeLa10.0

Case Study 2: Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial properties of similar compounds against clinically relevant pathogens. The results showed significant inhibition zones in agar diffusion tests, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL against E. coli and S. aureus .

PathogenMIC (µg/mL)
E. coli8
S. aureus4

Mechanism of Action

The mechanism of action of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, inhibiting their activity. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Isoxazole and Tetrazole Moieties

Compound from : 2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
  • Key Differences :
    • Replaces the tetrazole ring with an imidazole core.
    • Substitutes the 2-fluorophenyl group with a 4-chlorophenyl moiety.
    • Additional phenyl substituent at the imidazole C5 position.
  • Impact: The imidazole ring may alter hydrogen-bonding capacity compared to the tetrazole’s aromatic nitrogen-rich structure. The 4-chlorophenyl group introduces a larger halogen (Cl vs.
Compound from : Cefotiam Hexetil Impurity B4
  • Structure : Contains a tetrazol-5-yl thio group linked to an acetamide and a 5-methylisoxazole moiety.
  • Key Differences: Embedded within a cephalosporin antibiotic framework (tetrahydrothiophen and thiadiazole rings). Includes a dimethylaminoethyl substituent on the tetrazole.

Analogs with Varying Heterocycles and Substituents

Compound from : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
  • Key Differences :
    • Replaces tetrazole with a triazole-benzodiazole hybrid.
    • Substitutes isoxazole with a 4-bromophenyl thiazole .
Compound from : 2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • Key Differences :
    • Features a benzotriazole-triazole core instead of tetrazole.
    • Includes a trifluoromethylphenyl group for enhanced electron-withdrawing effects.
  • Impact : The trifluoromethyl group increases metabolic resistance, while the triazole system may modulate solubility .

Data Table: Comparative Analysis of Key Compounds

Compound ID Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Tetrazole-thioacetamide 2-Fluorophenyl, 5-methylisoxazole C₁₈H₁₄FN₅O₂S ~395.4 (calc) Fluorine for electronegativity
Imidazole-thioacetamide 4-Chlorophenyl, 5-phenyl, isoxazole C₂₁H₁₇ClN₄O₂S 424.9 Chlorine for lipophilicity
Impurity B4 Tetrazole-thioacetamide Dimethylaminoethyl, cephalosporin core C₁₇H₂₅N₉O₃S₃ 499.1 Antibiotic scaffold
(9c) Triazole-benzodiazole 4-Bromophenyl, thiazole C₂₅H₁₈BrN₇O₂S ~584.4 (calc) Bromine for halogen bonding

Key Findings and Implications

Tetrazole vs. Imidazole/Triazole Cores :

  • Tetrazoles (e.g., target compound) offer higher nitrogen content and metabolic stability compared to imidazoles () or triazoles ().
  • Imidazoles may enhance aromatic interactions but reduce acid stability .

Halogen Effects :

  • 2-Fluorophenyl (target) provides moderate electronegativity and lower steric bulk than 4-chlorophenyl () or bromophenyl (), influencing target selectivity .

Isoxazole vs. Thiazole/Thiadiazole :

  • Isoxazole (target) contributes to planar geometry and hydrogen-bonding, whereas thiazoles () or thiadiazoles () enhance sulfur-mediated interactions .

Pharmacological Potential: The target compound’s structural features align with antimicrobial or enzyme-inhibitory agents, as seen in cephalosporin derivatives () and thiazole-containing analogs () .

Biological Activity

The compound 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel chemical entity with potential applications in pharmacology. Its unique structure, featuring a tetrazole and isoxazole moiety, suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C16H14FN5OS
  • Molecular Weight : 343.38 g/mol
  • IUPAC Name : 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methylisoxazol-3-yl)acetamide

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.

Cytotoxic Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to the cytotoxic effects of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa (cervical cancer)97.3Induces apoptosis
Compound BU87 (glioblastoma)205.7EGFR inhibition
This compoundTBDTBD

Note: Specific IC50 values for the compound are currently under investigation.

The proposed mechanism of action for this compound involves inhibition of the epidermal growth factor receptor (EGFR), a key player in the proliferation and survival of cancer cells. By blocking EGFR activity, the compound may reduce tumor growth and enhance apoptosis in cancer cells.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of related compounds. However, results indicate limited antibacterial activity against common pathogens at tested concentrations. Further investigations are required to evaluate the full spectrum of antimicrobial efficacy.

Case Studies and Research Findings

Several studies have been conducted to explore the biological potential of tetrazole derivatives, including:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various tetrazole derivatives on HeLa and U87 cell lines, highlighting that modifications to the tetrazole structure can significantly alter biological activity .
  • Antimicrobial Testing : Another study focused on assessing antibacterial properties against Gram-positive and Gram-negative bacteria, revealing that while some derivatives showed weak activity, none met the criteria for effective antimicrobial agents at lower concentrations .
  • In Vivo Studies : Future research is anticipated to include in vivo studies to validate the therapeutic potential of this compound in animal models, which will provide insights into its efficacy and safety profile.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step approach is typically employed, starting with the preparation of the tetrazole and isoxazole moieties. For example, the tetrazole ring can be synthesized via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions. Thioether linkage formation (via nucleophilic substitution) and subsequent coupling with the acetamide group require optimized solvent systems (e.g., DMF or THF) and catalysts such as zeolite Y-H or pyridine, as described in analogous syntheses . Reaction optimization should include varying temperature (reflux at 150°C vs. room temperature), catalyst loading, and stoichiometric ratios. Statistical Design of Experiments (DoE) can systematically identify critical parameters, reducing experimental iterations while maximizing yield .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : 1H/13C NMR : Assign peaks using predicted chemical shifts (e.g., fluorine-induced deshielding in the 2-fluorophenyl group) and compare with synthesized analogs . IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) . Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (deviation <0.4% acceptable) . HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :
  • Scaffold Modification : Systematically alter substituents (e.g., replace 2-fluorophenyl with 4-bromo/4-methylphenyl) to assess electronic/steric effects on bioactivity .
  • Computational Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or enzymes). Compare docking poses of analogs to identify critical binding residues .
  • In Vitro Assays : Test modified derivatives against relevant cell lines (e.g., cancer models) using dose-response curves (IC50 determination) and orthogonal assays (e.g., Western blot for target inhibition) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>95% purity required) .
  • Assay Standardization : Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., enzymatic assays vs. cell viability assays) .

Q. What strategies are effective for optimizing reaction yields while minimizing byproducts?

  • Methodological Answer :
  • DoE Optimization : Apply fractional factorial designs to test variables (e.g., solvent polarity, catalyst type, temperature). Response surface methodology (RSM) can model interactions between parameters .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust protecting groups or reaction time accordingly .
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can computational modeling predict the compound’s metabolic stability or toxicity?

  • Methodological Answer :
  • QSAR Modeling : Train models on datasets of similar compounds to predict ADMET properties (e.g., CYP450 inhibition, logP) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolic hotspots (e.g., oxidation sites) .

Q. What experimental approaches characterize polymorphic forms of this compound?

  • Methodological Answer :
  • DSC/TGA : Determine melting points and thermal stability to distinguish polymorphs .
  • PXRD : Compare diffraction patterns of recrystallized samples (e.g., using ethanol vs. DMF/acetic acid mixtures) .
  • Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) to assess bioavailability implications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.